2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Overview
Description
2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with cyclopropyl, difluoromethyl, and methoxyphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the various substituents. Key steps may include cyclization reactions, nucleophilic substitutions, and coupling reactions. For instance, the difluoromethyl group can be introduced using difluoromethylation reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the difluoromethyl group to a methyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s biological activity is studied for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: This compound shares the cyclopropyl and aromatic substituents but has a different core structure.
Difluoromethylated heterocycles: These compounds contain the difluoromethyl group and are studied for their biological and synthetic value.
Uniqueness
The uniqueness of 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER lies in its specific combination of substituents and core structure, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-cyclopropyl-4-(difluoromethyl)-6-(2-methoxyphenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2N3O2/c1-30-16-11-9-15(10-12-16)29-24-21(22(28-29)14-7-8-14)18(23(25)26)13-19(27-24)17-5-3-4-6-20(17)31-2/h3-6,9-14,23H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUMOIWJPCEYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=CC(=N3)C4=CC=CC=C4OC)C(F)F)C(=N2)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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